Prohydrojasmon racemate

Descripción general

Descripción

La podofilotoxina es un lignano ariletetralínico de origen natural que se extrae de las raíces y rizomas de las especies de Podophyllum, como Podophyllum peltatum (mayapple americano) y Sinopodophyllum hexandrum (mayapple del Himalaya) . Es conocida por sus potentes propiedades antineoplásicas y antivirales, lo que la convierte en un compuesto valioso en las aplicaciones médicas .

Aplicaciones Científicas De Investigación

La podofilotoxina tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como precursor para la síntesis de varios derivados con propiedades farmacológicas mejoradas.

Medicina: Se utiliza en el tratamiento de verrugas genitales y ciertos tipos de cáncer.

Industria: La podofilotoxina y sus derivados se utilizan en el desarrollo de nuevos medicamentos y agentes terapéuticos.

Mecanismo De Acción

La podofilotoxina ejerce sus efectos uniéndose a la tubulina, inhibiendo así la polimerización de los microtúbulos . Esta acción interrumpe la formación del huso mitótico, lo que lleva al arresto del ciclo celular en la metafase . Además, la podofilotoxina y sus derivados inhiben la enzima topoisomerasa II, previniendo la replicación y transcripción del ADN .

Análisis Bioquímico

Biochemical Properties

Prohydrojasmon racemate is a functional analogue of Jasmonic acid (JA) . It interacts with various enzymes and proteins to regulate plant growth

Cellular Effects

This compound has been found to induce direct and indirect defenses against herbivores in non-infested plants . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to prevent spindly growth of rice seedlings in both indica and japonica cultivars . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the jasmonic acid metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La podofilotoxina se puede sintetizar a través de varios métodos, incluida la síntesis química y los enfoques biotecnológicos. Un método común implica el uso de cultivos microbianos para producir podofilotoxina a partir de fuentes renovables . Otro enfoque es la síntesis química de derivados de la podofilotoxina, que implica múltiples pasos de reacciones orgánicas, incluida la ciclización y la oxidación .

Métodos de producción industrial: La producción industrial de podofilotoxina a menudo depende de la extracción de fuentes vegetales, particularmente los rizomas de las especies de Podophyllum . El proceso de extracción implica el uso de disolventes para aislar el compuesto, seguido de pasos de purificación para obtener podofilotoxina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La podofilotoxina sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para la síntesis de sus derivados, que tienen propiedades farmacológicas mejoradas .

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la podofilotoxina, como etopósido y tenipósido, que se utilizan como agentes quimioterapéuticos .

Comparación Con Compuestos Similares

La podofilotoxina es única debido a su mecanismo de acción específico y su capacidad para servir como precursor de varios agentes quimioterapéuticos . Compuestos similares incluyen:

Etopósido: Un derivado de la podofilotoxina utilizado en el tratamiento del cáncer.

Tenipósido: Otro derivado con aplicaciones similares en quimioterapia.

Paclitaxel: Un compuesto con un mecanismo de acción similar, inhibiendo la dinámica de los microtúbulos.

La podofilotoxina destaca por su origen natural y su papel como precursor de múltiples agentes terapéuticos .

Actividad Biológica

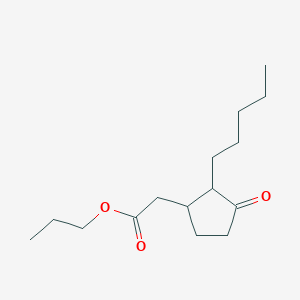

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) is a chemical compound with notable structural similarities to bioactive molecules, particularly in the fragrance industry. This article explores its biological activity, potential applications, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C15H26O3

- Molecular Weight: 254.37 g/mol

- CAS Number: 158474-72-7

The compound features a cyclopentane ring and an acetic acid moiety, which contribute to its unique chemical behavior and potential biological activities. Its ester functional group allows for hydrolysis, yielding the corresponding acid and alcohol, while the ketone group (3-oxo) may enable further chemical reactions such as aldol condensation.

Potential Bioactive Properties

While specific research on CPPE is limited, its structural resemblance to Hedione (methyl jasmonate) suggests potential bioactivity. Hedione is known for its anti-inflammatory and antioxidant properties, which may extend to CPPE due to their similar structures. The following biological activities are hypothesized based on existing literature:

-

Anti-inflammatory Effects:

- Hedione has demonstrated anti-inflammatory properties in various studies. Similar mechanisms may be expected from CPPE, warranting further investigation into its effects on inflammatory pathways.

-

Antioxidant Activity:

- The ketone functional group in CPPE could provide antioxidant capabilities, potentially neutralizing free radicals and reducing oxidative stress.

-

Sensory Properties:

- CPPE's pleasant floral aroma makes it valuable in perfumery and aromatherapy. Its interaction with olfactory receptors could have implications for mood enhancement and psychological well-being.

Comparative Analysis of Related Compounds

To better understand CPPE's biological potential, a comparison with related compounds is essential. The following table summarizes key attributes of CPPE and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hedione (Methyl jasmonate) | C13H22O3 | Naturally occurring fragrance component |

| Methyl dihydrojasmonate | C13H22O3 | Related structure with potential floral notes |

| Cyclopentaneacetic acid, methyl ester | C13H22O3 | Similar aroma profile |

Fragrance Applications

CPPE is primarily utilized in the fragrance industry due to its floral scent reminiscent of jasmine. Its presence in perfumes and personal care products highlights its sensory properties. Research indicates that compounds like CPPE can modulate fragrance intensity and longevity when incorporated into formulations .

Toxicological Assessments

A toxicological review of cyclopentanones indicates that compounds within this group exhibit low acute toxicity and minimal skin irritation at current usage levels . No significant mutagenic or genotoxic activity has been observed in laboratory settings, suggesting that CPPE may also possess a favorable safety profile for cosmetic applications .

Future Research Directions

Given the potential biological activities attributed to CPPE, future research should focus on:

- In vitro and in vivo studies to confirm anti-inflammatory and antioxidant effects.

- Mechanistic studies to elucidate how CPPE interacts with biological targets at the molecular level.

- Clinical trials to assess its efficacy in therapeutic applications beyond fragrances.

Propiedades

Número CAS |

158474-72-7 |

|---|---|

Fórmula molecular |

C15H26O3 |

Peso molecular |

254.36 g/mol |

Nombre IUPAC |

propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate |

InChI |

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |

Clave InChI |

IPDFPNNPBMREIF-CHWSQXEVSA-N |

SMILES |

CCCCCC1C(CCC1=O)CC(=O)OCCC |

SMILES isomérico |

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC |

SMILES canónico |

CCCCCC1C(CCC1=O)CC(=O)OCCC |

Apariencia |

Colorless to Faint yellow oil |

Pictogramas |

Irritant |

Pureza |

> 96% |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.